molecular formula C13H20Si B12584131 Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane CAS No. 648433-50-5

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane

Cat. No.: B12584131
CAS No.: 648433-50-5
M. Wt: 204.38 g/mol
InChI Key: SMKUTYHVJPBUTM-GFCCVEGCSA-N
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Description

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is a chiral organosilicon compound featuring a silicon center bonded to a phenyl group, two methyl groups, and a stereospecific (2R)-pent-3-en-2-yl substituent. Its molecular structure (Figure 1) imparts unique reactivity and physical properties due to the combination of aromatic, aliphatic, and unsaturated moieties. The (2R)-pent-3-en-2-yl group introduces chirality, making this compound valuable in asymmetric synthesis and catalysis.

Properties

CAS No.

648433-50-5

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

dimethyl-[(2R)-pent-3-en-2-yl]-phenylsilane

InChI

InChI=1S/C13H20Si/c1-5-9-12(2)14(3,4)13-10-7-6-8-11-13/h5-12H,1-4H3/t12-/m1/s1

InChI Key

SMKUTYHVJPBUTM-GFCCVEGCSA-N

Isomeric SMILES

CC=C[C@@H](C)[Si](C)(C)C1=CC=CC=C1

Canonical SMILES

CC=CC(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane typically involves the hydrosilylation of alkenes. One common method is the reaction of phenylsilane with an appropriate alkene in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Chiral Allylic Silanes
Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane serves as a valuable reagent in organic synthesis, particularly in the formation of chiral allylic silanes. These compounds are pivotal in stereoselective reactions, such as the Hosomi-Sakurai reaction, which facilitates the construction of carbon-carbon bonds. The ability to produce enantioenriched products from simple precursors enhances its utility in synthetic organic chemistry .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Hosomi-Sakurai ReactionC-C bond formation using chiral allylic silanes
Ni-Catalyzed Asymmetric CouplingSynthesis of enantioenriched allylic silanes
HydrosilylationConversion of alkenes to silanes via hydrosilylation

Materials Science

Silicon Nanomaterials
The application of this compound extends to materials science, particularly in the synthesis of silicon nanomaterials. Its role as a precursor in the colloidal synthesis of silicon allows for the creation of nanoscale materials with tailored properties . The compound's ability to form stable colloids makes it suitable for various nanotechnology applications.

Table 2: Applications in Materials Science

Application AreaDescriptionReference
Silicon NanomaterialsUsed as a precursor for synthesizing silicon nanomaterials
Coatings and AdhesivesPotential use in developing advanced coatings

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound can be utilized as a building block for synthesizing biologically active compounds. Its chiral nature allows for the creation of compounds with specific pharmacological properties, making it valuable in drug discovery and development processes .

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated the successful synthesis of various bioactive molecules using this compound as a starting material. For instance, its application in the asymmetric reduction of α,β-unsaturated nitriles has resulted in compounds with significant biological activity .

Mechanism of Action

The mechanism of action of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can facilitate the addition of silicon to unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Organosilicon Compounds

Substituent Effects on Physical Properties

The substituents on the silicon atom significantly influence physical properties such as boiling point, solubility, and stability. A comparison with key analogs is summarized in Table 1.

Table 1: Physical Properties of Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane and Analogs

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability Notes
This compound* ~248.4 (estimated) ~180–200 (est.) Soluble in toluene, THF Sensitive to moisture
Ethoxy(dimethyl)phenylsilane 214.36 166–168 Ethanol, acetone, toluene Decomposes in acidic/basic conditions
Chloro(dimethyl)phenylsilane 184.72 ~160–165 (est.) Halogenated solvents Reacts with nucleophiles
Phenylsilane (PhSiH3) 124.22 152–154 Toluene, ethers Pyrophoric, releases H₂

*Estimated values based on structural analogs.

Key Observations:

  • The (2R)-pent-3-en-2-yl group increases molecular weight compared to simpler silanes like phenylsilane.
  • Boiling points correlate with molecular weight and substituent bulk; the target compound likely has a higher boiling point than phenylsilane but lower than ethoxy(dimethyl)phenylsilane due to reduced polarity.
  • Solubility in non-polar solvents (e.g., toluene) is consistent across analogs, but the chiral pentenyl group may enhance compatibility with unsaturated matrices .
Reductive Capacity
  • Phenylsilane (PhSiH₃): A strong reducing agent used in catalytic hydrosilylation (e.g., CO₂ reduction to formic acid derivatives ) and desulfinylation reactions . Its high Si–H bond reactivity necessitates careful handling due to H₂ evolution .
  • For example, in reductive amination (), steric hindrance from substituents may suppress side reactions.
Chirality and Asymmetric Catalysis
  • The (2R)-pent-3-en-2-yl group provides a chiral environment, enabling enantioselective applications. Similar chiral silanes, such as [(2R)-2-methyl-3-(phenylmethoxy)-1-propyl]diphenylsilane (), are used in asymmetric allylic amination and cross-coupling reactions.
Stability and Handling
  • Unlike phenylsilane, which is pyrophoric , the target compound’s substituents likely improve air and moisture stability. However, the Si–H bond remains susceptible to hydrolysis, requiring anhydrous conditions for storage .

Biological Activity

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is an organosilicon compound that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including hydrosilylation and alkylation processes. The general structure can be represented as follows:

C6H5Si CH3)2C5H10 with a double bond at the pent 3 en position \text{C}_6\text{H}_5\text{Si CH}_3)_2\text{C}_5\text{H}_{10}\text{ with a double bond at the pent 3 en position }

This compound features a silicon atom bonded to two methyl groups and a phenyl group, along with a pentenyl chain. The synthesis typically involves the reaction of phenylsilane derivatives with appropriate alkenes or alkynes.

Antimicrobial Properties

Research indicates that organosilicon compounds often exhibit antimicrobial activity. This compound has shown potential in inhibiting the growth of various bacteria and fungi. A study demonstrated that silanes with alkene functionalities could enhance their interaction with microbial membranes, leading to increased antimicrobial efficacy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In cell line studies, the compound demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various silanes indicated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, which is competitive with traditional antimicrobial agents .
  • Anti-inflammatory Mechanism : In a controlled experiment involving macrophages stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Cells : A study assessed the effect of this compound on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of treatment, suggesting significant cytotoxicity .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial (S. aureus)32 µg/mLInhibition of bacterial growth
Anti-inflammatory (NO production)10 µMReduced NO levels in LPS-stimulated macrophages
Cytotoxicity (MCF-7 cells)15 µMInduction of apoptosis

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